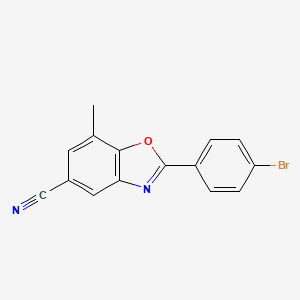
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carbonitrile group attached to the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 4-bromobenzaldehyde with 2-amino-4-methylbenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted benzoxazole derivatives.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: The compound is used as a probe to study various biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the benzoxazole ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-1,3-benzoxazole
- 2-(4-Bromophenyl)-7-methyl-1,3-benzothiazole
- 2-(4-Bromophenyl)-1,3-benzimidazole
Uniqueness
2-(4-Bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile is unique due to the presence of the carbonitrile group, which can participate in various chemical reactions and enhance the compound’s biological activity. The combination of the bromophenyl group and the benzoxazole ring also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H9BrN2O |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-7-methyl-1,3-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O/c1-9-6-10(8-17)7-13-14(9)19-15(18-13)11-2-4-12(16)5-3-11/h2-7H,1H3 |
Clé InChI |
MGHYFWQPSCGCSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1OC(=N2)C3=CC=C(C=C3)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


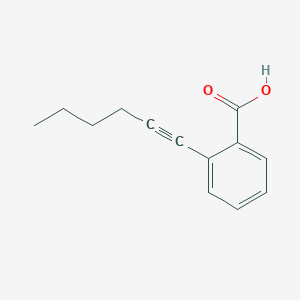
![2-(Diethoxymethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13893149.png)
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
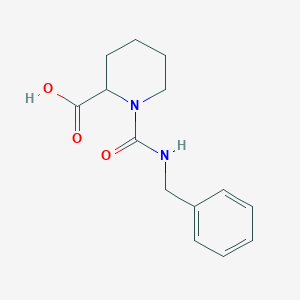
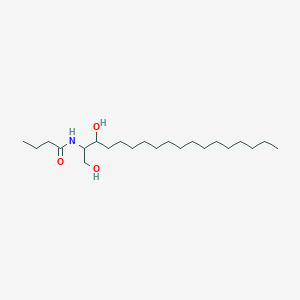

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
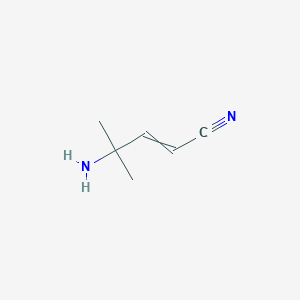
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
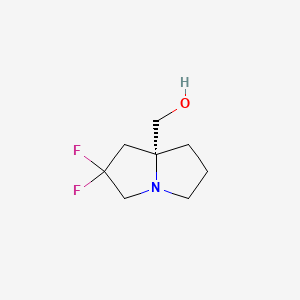
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)

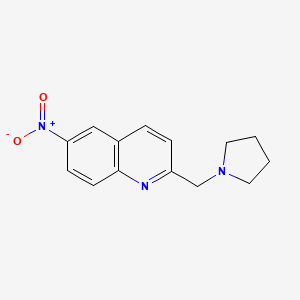
![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
